1H-Imidazole-1-propanenitrile, 2-phenyl-

Description

The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole-1-propanenitrile, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-propanenitrile, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

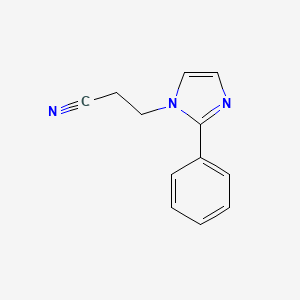

Structure

2D Structure

Properties

IUPAC Name |

3-(2-phenylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPJEBKDLFIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066947 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-12-5 | |

| Record name | 2PZ-CN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-1-propanenitrile, 2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No. 23996-12-5). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. The information presented herein is a synthesis of established chemical principles and available data, intended to serve as a foundational resource for the application and further investigation of this versatile molecule.

Introduction

1H-Imidazole-1-propanenitrile, 2-phenyl-, a derivative of the ubiquitous imidazole scaffold, is a compound of interest in various domains of chemical research, including medicinal chemistry and materials science. The presence of a phenyl group at the 2-position of the imidazole ring and a propanenitrile substituent at the 1-position imparts a unique combination of steric and electronic properties. The imidazole core is a well-known pharmacophore, present in numerous biologically active compounds, while the nitrile group offers a versatile handle for a wide array of chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its use in research and development.

Compound Identification and Physicochemical Properties

A solid understanding of a compound's fundamental properties is crucial for its effective application in experimental work. The key identifiers and physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | [1] |

| Synonyms | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, 1-(2-Cyanoethyl)-2-phenylimidazole | [2][3] |

| CAS Number | 23996-12-5 | [1][3][4] |

| Molecular Formula | C₁₂H₁₁N₃ | [1][4] |

| Molecular Weight | 197.24 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 99.5-101.5 °C | [4] |

| Boiling Point | 418.3 ± 47.0 °C (Predicted) | [4] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Practically insoluble in water; Soluble in polar organic solvents like alcohols.[2][4] | |

| Vapor Pressure | 3.32E-07 mmHg at 25°C | [4] |

| Flash Point | 206.8 °C | [4] |

| Refractive Index | 1.596 (Predicted) | [4] |

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for 1H-Imidazole-1-propanenitrile, 2-phenyl- is not consolidated in a single source, its characteristic spectroscopic features can be reliably predicted based on the known spectra of its constituent functional groups and related imidazole derivatives.[5][6][7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the imidazole ring, and the propanenitrile side chain.

-

Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm.

-

Imidazole Protons: Two singlets or doublets in the downfield region, characteristic of imidazole ring protons, likely between δ 7.0 and 7.5 ppm.

-

Propanenitrile Protons: Two triplets corresponding to the two methylene groups of the propanenitrile chain. The methylene group adjacent to the imidazole nitrogen (N-CH₂) would likely appear around δ 4.2-4.5 ppm, while the methylene group adjacent to the nitrile group (CH₂-CN) would be expected at approximately δ 2.8-3.1 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the nitrile carbon appearing significantly downfield.

-

Nitrile Carbon (-C≡N): Expected to be in the range of δ 115-125 ppm.

-

Aromatic and Imidazole Carbons: Multiple signals in the δ 110-150 ppm region.

-

Aliphatic Carbons (-CH₂-CH₂-): Signals for the two methylene carbons are anticipated in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C=N and C=C Stretching (Aromatic and Imidazole): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 197. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the propanenitrile chain.

Synthesis

The primary and most direct route for the synthesis of 1H-Imidazole-1-propanenitrile, 2-phenyl- is the cyanoethylation of 2-phenyl-1H-imidazole with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the β-carbon of the acrylonitrile.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CAS 23996-12-5: 2PZ-CN | CymitQuimica [cymitquimica.com]

- 3. 23996-12-5 CAS Manufactory [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 1H-Imidazole [webbook.nist.gov]

- 7. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-phenyl-1H-imidazole-1-propanenitrile

Introduction: The Significance of Imidazole Scaffolds in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents and functional materials.[1] Imidazole derivatives are known to exhibit a wide array of biological activities, including as anticancer, antifungal, and anti-inflammatory agents.[2][3] The functionalization of the imidazole core allows for the fine-tuning of its physicochemical and biological properties.

This guide focuses on a specific derivative, 2-phenyl-1H-imidazole-1-propanenitrile (CAS No: 23996-12-5), which incorporates both a phenyl group at the 2-position and a propanenitrile moiety at the N1-position. The phenyl group introduces steric bulk and potential for π-π stacking interactions, while the propanenitrile group adds a polar and reactive nitrile functionality. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and an interesting candidate for materials science applications, such as in the development of UV-curing materials and electronic chemicals.[4]

This document provides a comprehensive overview of the synthesis of 2-phenyl-1H-imidazole-1-propanenitrile via cyranoethylation, followed by a detailed discussion of its characterization using modern analytical techniques. The protocols and data presented herein are intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Part 1: Synthesis of 2-phenyl-1H-imidazole-1-propanenitrile

The most direct and efficient method for the synthesis of 2-phenyl-1H-imidazole-1-propanenitrile is the cyranoethylation of 2-phenylimidazole with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.

Reaction Scheme:

Caption: Synthetic route for 2-phenyl-1H-imidazole-1-propanenitrile.

Experimental Protocol

This protocol is adapted from a general procedure for the cyranoethylation of imidazoles.[5]

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity |

| 2-Phenylimidazole | 670-96-2 | 144.17 | 1.0 eq |

| Acrylonitrile | 107-13-1 | 53.06 | 1.5 - 3.0 eq |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | As solvent |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenylimidazole (1.0 eq) in anhydrous ethanol.

-

Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.5 - 3.0 eq). The reaction can often proceed without a catalyst, but a small amount of a base like triethylamine or sodium ethoxide can be used to accelerate the reaction if necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Isolation of Crude Product: Remove the solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Safety Precautions:

-

Acrylonitrile is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. [6][7] All manipulations involving acrylonitrile must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

2-Phenylimidazole may cause skin and eye irritation. [8] Avoid direct contact and handle with appropriate PPE.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture, although for this specific reaction, it is not always strictly necessary.

Part 2: Characterization of 2-phenyl-1H-imidazole-1-propanenitrile

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-phenyl-1H-imidazole-1-propanenitrile.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | 99.5-101.5 °C |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 2-phenyl-1H-imidazole-1-propanenitrile based on the analysis of structurally similar compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The expected ¹H NMR spectrum will show distinct signals for the protons of the phenyl ring, the imidazole ring, and the propanenitrile chain.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | m | 5H | Phenyl protons |

| ~7.10 | s | 1H | Imidazole H4/H5 |

| ~7.00 | s | 1H | Imidazole H4/H5 |

| ~4.30 | t | 2H | -N-CH₂ -CH₂-CN |

| ~2.90 | t | 2H | -N-CH₂-CH₂ -CN |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Imidazole C2 |

| ~130 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~125 | Imidazole C4/C5 |

| ~120 | Imidazole C4/C5 |

| ~117 | Nitrile (-C ≡N) |

| ~45 | -N-CH₂ -CH₂-CN |

| ~20 | -N-CH₂-CH₂ -CN |

Note: Due to potential tautomerization in some imidazole systems, the signals for the imidazole carbons can sometimes be difficult to resolve in solution-state NMR.[5]

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100 - 3150 | Medium | Aromatic C-H stretch |

| ~2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~2240 - 2260 | Strong | C≡N stretch (nitrile) |

| ~1600 - 1650 | Medium | C=N stretch (imidazole ring) |

| ~1450 - 1550 | Medium | C=C stretch (aromatic/imidazole) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular ion) |

| 170 | [M - HCN]⁺ |

| 144 | [M - CH₂CH₂CN]⁺ (Loss of the propanenitrile side chain) |

| 117 | [C₈H₇N]⁺ |

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. A typical mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid for better peak shape) would be a suitable starting point.

Part 3: Workflow and Logic

The synthesis and characterization of 2-phenyl-1H-imidazole-1-propanenitrile follow a logical workflow designed to ensure the efficient production of a pure and well-characterized compound.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-phenyl-1H-imidazole-1-propanenitrile. The cyranoethylation of 2-phenylimidazole offers a reliable and straightforward route to this valuable chemical intermediate. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the product's structure and purity. The information contained herein is intended to empower researchers and scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile (CAS 23996-12-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, registered under CAS number 23996-12-5. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction and Chemical Identity

3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is a heterocyclic compound featuring a phenyl-substituted imidazole ring linked to a propanenitrile group.[1][2][3] The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, suggesting the potential for this molecule to be a valuable intermediate in the synthesis of novel therapeutic agents.[4][5][6][7][8] The presence of the nitrile group further enhances its synthetic versatility, allowing for a variety of chemical transformations.[4][9]

Synonyms:

-

1-(Cyanoethyl)-2-phenyl-1H-imidazole[10]

-

2-Phenyl-1H-imidazole-1-propanenitrile[10]

-

Curezol 2PZ-CN[10]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N₃ | [1][11] |

| Molecular Weight | 197.24 g/mol | [1][11] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | 99.5-101.5 °C | [1][11] |

| Boiling Point | 418.3 ± 47.0 °C at 760 mmHg | [11] |

| Density | 1.1 ± 0.1 g/cm³ | [11] |

| Flash Point | 206.8 ± 29.3 °C | [11] |

| Water Solubility | Practically insoluble | [1] |

| LogP | 1.14 | [11] |

Molecular Structure and Characterization

The structure of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile consists of a central imidazole ring substituted with a phenyl group at the 2-position and a propanenitrile group at the 1-position.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]

- 3. 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | 23996-12-5 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile | 23996-57-8 | Benchchem [benchchem.com]

- 10. 3-(2-Phenyl-1H-Imidazol-1-Yl)Propanenitrile | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [nj-finechem.com]

- 11. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl-, a heterocyclic compound of interest in pharmaceutical and materials science research. As the journey from discovery to application is paved with meticulous characterization, this document delves into the core attributes of solubility and stability, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Profile of a Promising Heterocycle

1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No: 23996-12-5), belongs to the versatile family of imidazole derivatives. The imidazole ring is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine, and is a cornerstone in the design of numerous therapeutic agents. The presence of a phenyl group at the 2-position and a propanenitrile moiety at the 1-position of the imidazole ring in this specific molecule imparts a unique combination of lipophilicity and polarity, directly influencing its solubility and stability—two parameters that are paramount for its handling, formulation, and ultimate application.

Understanding these characteristics is not merely an academic exercise; it is a critical step in de-risking a compound for further development. Poor solubility can lead to challenges in formulation and bioavailability, while instability can compromise the safety and efficacy of a potential product. This guide, therefore, aims to provide a robust framework for the systematic evaluation of 1H-Imidazole-1-propanenitrile, 2-phenyl-.

Physicochemical Properties at a Glance

A summary of the known physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- is presented below. This data serves as a foundational reference for the subsequent discussions on solubility and stability.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N₃ | [1][2] |

| Molecular Weight | 197.24 g/mol | [1][2] |

| Appearance | Solid (usually white to off-white powder) | - |

| Melting Point | 99.5-101.5 °C | [1] |

| Boiling Point | 418.3 ± 47.0 °C (Predicted) | [1] |

| Water Solubility | Practically insoluble | [1] |

| Organic Solvent Solubility | Soluble in some organic solvents like dichloromethane and chloroform | - |

| Stability | Stable under normal conditions; may react with strong oxidizing agents | - |

A Deep Dive into Solubility

The adage "like dissolves like" is a fundamental principle in chemistry, and it holds particular significance in the pharmaceutical sciences. The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its biopharmaceutical properties. Given that 1H-Imidazole-1-propanenitrile, 2-phenyl- is reported to be "practically insoluble in water," a thorough understanding of its solubility in a range of organic solvents is essential for its formulation and analytical development.

Qualitative and Comparative Solubility Insights

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a robust and reliable method for determining the equilibrium solubility of 1H-Imidazole-1-propanenitrile, 2-phenyl- is paramount. The shake-flask method is a well-established and widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of 1H-Imidazole-1-propanenitrile, 2-phenyl- in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

1H-Imidazole-1-propanenitrile, 2-phenyl- (of known purity)

-

Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1H-Imidazole-1-propanenitrile, 2-phenyl- to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 1H-Imidazole-1-propanenitrile, 2-phenyl- of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a good starting point for method development.

-

Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mg/mL or mol/L.

-

Repeat the experiment in triplicate for each solvent to ensure reproducibility.

-

Workflow for Solubility Determination:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Stability: A Critical Pillar of Compound Viability

The chemical stability of a compound is its ability to resist degradation under various environmental conditions. For a molecule intended for therapeutic or advanced material applications, stability is non-negotiable. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life.

General Stability Profile and Potential Degradation Pathways

1H-Imidazole-1-propanenitrile, 2-phenyl- is described as being "stable under normal conditions," but susceptible to reaction with "strong oxidizing agents." This suggests that the imidazole ring, which can be prone to oxidation, is a potential site of degradation. Furthermore, based on the known degradation pathways of other imidazole-containing compounds, other potential routes of degradation for 1H-Imidazole-1-propanenitrile, 2-phenyl- include:

-

Oxidative Degradation: The imidazole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

-

Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, the nitrile group could potentially undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate.

Designing a Comprehensive Stability Study: A Forced Degradation Approach

To thoroughly investigate the stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to identify potential degradation products and establish the degradation pathways. This information is invaluable for developing a stability-indicating analytical method and for designing stable formulations.

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4]

Objective: To investigate the degradation of 1H-Imidazole-1-propanenitrile, 2-phenyl- under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

1H-Imidazole-1-propanenitrile, 2-phenyl-

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Suitable organic solvents (e.g., acetonitrile, methanol)

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1H-Imidazole-1-propanenitrile, 2-phenyl- in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂. Keep the solutions at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At various time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples and an unstressed control sample using a developed stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

-

-

Method Development and Validation: The HPLC method should be capable of separating the parent compound from all significant degradation products. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Forced Degradation Study:

Caption: Workflow for a comprehensive forced degradation study.

Conclusion: A Roadmap for Characterization

This technical guide has provided a detailed framework for understanding and evaluating the solubility and stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-. While some foundational data exists, this document highlights the critical need for quantitative experimental work to fully characterize this promising molecule. The provided protocols for solubility determination and forced degradation studies offer a clear and scientifically rigorous path forward for researchers.

By systematically investigating these fundamental properties, the scientific community can unlock the full potential of 1H-Imidazole-1-propanenitrile, 2-phenyl-, paving the way for its successful application in drug development and materials science. The principles and methodologies outlined herein are not only applicable to this specific compound but also serve as a valuable template for the characterization of other novel chemical entities.

References

The Enduring Scaffold: A Technical Guide to 2-Phenyl Substituted Imidazoles in Modern Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design.[1][3][4] When substituted with a phenyl group at the 2-position, the resulting 2-phenylimidazole core gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive literature review of 2-phenyl substituted imidazoles, delving into their synthesis, diverse therapeutic applications, and the structure-activity relationships that govern their function. We will explore their roles as anticancer, anti-inflammatory, and antifungal agents, with a particular focus on their mechanism of action as kinase inhibitors, providing field-proven insights for professionals in drug development.

The Significance of the 2-Phenylimidazole Core

The imidazole ring's two nitrogen atoms—one basic and one weakly acidic—allow it to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions.[5][6] This versatility facilitates strong interactions with a multitude of biological targets like enzymes and receptors.[1][3] The addition of a phenyl group at the C2 position significantly influences the molecule's steric and electronic properties, enhancing its stability, modulating its reactivity, and often forming critical hydrophobic or aromatic interactions within target binding sites.[7][8] This combination of a versatile heterocyclic core and a key aromatic substituent underpins the wide-ranging therapeutic potential of this compound class, from pharmaceuticals to agrochemicals.[5][9][10][11]

Synthetic Strategies: Building the Core Scaffold

The construction of the 2-phenylimidazole scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and reaction efficiency.

The Classic Approach: Debus-Radziszewski Imidazole Synthesis

The most fundamental and historically significant method is the Debus-Radziszewski reaction, a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (benzaldehyde for 2-phenylimidazole), and two equivalents of ammonia.[12][13][14] This one-pot synthesis is valued for its atom economy and use of readily available starting materials, making it commercially viable.[12][13]

The reaction is thought to proceed in two main stages:

-

Condensation of the dicarbonyl compound with ammonia to form a diimine intermediate.[12][13][14]

-

Condensation of the diimine with the aldehyde to form the final imidazole ring.[12][13]

Despite its utility, the classic method can suffer from low yields and the formation of byproducts, necessitating purification.[15] Modern modifications often employ catalysts such as Lewis acids, silica tungstic acid, or microwave irradiation to improve reaction rates and yields.[15]

Caption: The Debus-Radziszewski reaction workflow.

Alternative Synthetic Routes

Other notable methods for synthesizing 2-phenylimidazoles include:

-

Dehydrogenation of 2-Phenylimidazoline: This two-step approach involves first synthesizing a 2-phenylimidazoline from ethylenediamine and benzaldehyde (or a derivative), followed by an oxidation/dehydrogenation step to create the aromatic imidazole ring.[16] While the initial condensation is often high-yielding, the dehydrogenation step can require harsh conditions or specific catalysts like manganese dioxide (MnO₂) or novel catalytic systems.[16]

-

Alkylation/Arylation Methods: Modern cross-coupling strategies allow for the direct formation of the C-phenyl bond. One such method involves the reaction of imidazole with iodobenzene using nanoparticle nickel and copper iodide as catalysts.[16][17] This approach is advantageous for its scalability and use of accessible starting materials.[16]

Detailed Protocol: Catalyst-Assisted Debus-Radziszewski Synthesis

This protocol is a representative example of a modern, higher-yield approach to synthesizing 2-phenylimidazole derivatives.

Objective: To synthesize a 2,4,5-trisubstituted imidazole using a catalyst.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Substituted Benzaldehyde

-

Ammonium Acetate (Ammonia source)

-

Silica Tungstic Acid (Catalyst)

-

Ethanol (Solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Charging the Flask: To the flask, add benzil (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of silica tungstic acid (e.g., 5 mol%).

-

Solvent Addition: Add ethanol (10-15 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.[15]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted 2-phenylimidazole.

Rationale: The use of ammonium acetate provides a more manageable source of ammonia compared to aqueous or gaseous ammonia. The silica tungstic acid acts as a solid acid catalyst, accelerating the condensation and cyclization steps, leading to shorter reaction times and often higher yields than the uncatalyzed reaction.[15]

A Spectrum of Biological Activity

2-Phenylimidazole derivatives have been extensively investigated and have demonstrated a wide array of pharmacological activities. Their electron-rich nature allows them to bind to various enzymes and receptors, making them valuable scaffolds in medicinal chemistry.[3]

Anticancer Activity

The fight against cancer has been a major focus for the application of 2-phenylimidazoles. These compounds exert their effects through multiple mechanisms.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Imidazole-based compounds have been successfully developed as kinase inhibitors.[3] A prominent example is their activity against p38 MAP Kinase . The p38 MAPK pathway is crucial in regulating inflammatory responses and cell cycle, and its inhibition is a key strategy in treating both inflammatory diseases and some cancers.[18][19][20] Trisubstituted imidazoles were among the first potent p38 inhibitors discovered and function as competitive inhibitors at the ATP binding site.[18][21]

-

Targeting Receptor Tyrosine Kinases (RTKs): Fused 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the Met receptor tyrosine kinase, interfering with signaling pathways like PI3K-Akt that are critical for tumor cell survival and proliferation.[22]

-

Other Mechanisms: Various derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, lung, and leukemia.[23][24][25] The mechanisms can include inducing cell cycle arrest, disrupting DNA integrity, or inhibiting other key enzymes like topoisomerase II.[3][24][26]

Caption: Inhibition of the p38 MAPK pathway by 2-phenylimidazoles.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-phenylimidazoles are intrinsically linked to their anticancer mechanisms, primarily through the inhibition of the p38 MAP kinase.[18] This kinase plays a central role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[18][20] By blocking p38, these compounds can effectively dampen the inflammatory cascade, making them promising therapeutic candidates for inflammatory diseases.[18][27]

Antifungal and Antimicrobial Activity

The imidazole scaffold is famously present in many antifungal drugs (e.g., clotrimazole, miconazole). 2-Phenylimidazole derivatives continue this legacy, showing potent activity against various fungal and bacterial pathogens.[5][7][10] Some 2-amino-4(5)-arylimidazoles exhibit a broad spectrum of antimicrobial activity.[28] Their mechanism often involves the inhibition of key fungal enzymes or disruption of the cell membrane integrity.

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the 2-phenylimidazole core involves systematic modification at several key positions: the N1 nitrogen of the imidazole ring, the C4 and C5 positions, and various positions on the C2-phenyl ring. SAR studies are crucial for rationally designing more potent and selective drug candidates.[29]

For p38 MAP kinase inhibitors, for example, specific substitutions on the phenyl ring and the imidazole core are known to be critical for potent inhibition.[18] The table below summarizes hypothetical SAR data for a series of 2-phenylimidazole analogs tested for their inhibitory activity against a target kinase.

| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | R3 (C2-Phenyl substituent) | Kinase IC₅₀ (nM) |

| A-1 | H | Phenyl | 4-Fluoro | 50 |

| A-2 | Methyl | Phenyl | 4-Fluoro | 150 |

| A-3 | H | Pyridyl | 4-Fluoro | 25 |

| A-4 | H | Phenyl | 4-Chloro | 65 |

| A-5 | H | Phenyl | H | 200 |

| A-6 | H | Pyridyl | 2,4-Difluoro | 15 |

Analysis of SAR Data:

-

N1-Substitution: As seen by comparing A-1 and A-2 , substitution on the N1 nitrogen appears to be detrimental to activity, suggesting an unsubstituted N-H may be important for hydrogen bonding with the target.

-

C4-Substitution: Replacing the C4-phenyl group with a pyridyl group (A-1 vs. A-3 ) enhances potency, indicating a potential favorable interaction with the pyridyl nitrogen.

-

C2-Phenyl Substitution: A halogen at the 4-position of the phenyl ring (A-1 vs. A-5 ) is crucial for activity. Fluorine appears slightly more favorable than chlorine (A-1 vs. A-4 ). Further substitution, as in the difluoro-analog A-6 , combined with the optimal C4-pyridyl group, leads to the most potent compound in this series.

These insights guide medicinal chemists in lead optimization, demonstrating how small structural changes can lead to significant improvements in biological potency.

Challenges and Future Perspectives

While the 2-phenylimidazole scaffold holds immense promise, challenges remain. Issues such as metabolic stability, selectivity, and potential off-target effects must be carefully addressed during drug development.[21][30] For instance, some early p38 MAPK inhibitors faced setbacks in clinical trials due to adverse effects.[21]

Future research will likely focus on:

-

Developing Highly Selective Inhibitors: Designing compounds that can distinguish between closely related kinase isoforms to minimize off-target effects.

-

Improving Pharmacokinetic Properties: Optimizing molecules for better absorption, distribution, metabolism, and excretion (ADME) profiles to enhance in vivo efficacy and safety.[30]

-

Novel Therapeutic Applications: Exploring the utility of 2-phenylimidazoles against new targets and diseases, including neurodegenerative disorders and viral infections.[30][31]

The versatility of the 2-phenylimidazole core, combined with decades of synthetic and pharmacological exploration, ensures that it will remain a highly relevant and fruitful scaffold for the discovery of new medicines for years to come.

References

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caloongchem.com [caloongchem.com]

- 6. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [guidechem.com]

- 9. caloongchem.com [caloongchem.com]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

- 12. scribd.com [scribd.com]

- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. caloongchem.com [caloongchem.com]

- 16. caloongchem.com [caloongchem.com]

- 17. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]

- 18. benthamscience.com [benthamscience.com]

- 19. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrid...: Ingenta Connect [ingentaconnect.com]

- 22. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Novel Imidazole Compounds

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics, including its ability to act as both a hydrogen bond donor and acceptor, and its high polarity, allow it to interact with a vast array of biological targets.[2][3] This versatility has led to the incorporation of the imidazole moiety into numerous FDA-approved drugs and a burgeoning pipeline of novel therapeutic candidates.[4][5] This guide provides an in-depth analysis of the current landscape of imidazole-based drug discovery, focusing on key therapeutic areas: oncology, infectious diseases, neurodegenerative disorders, and cardiometabolic diseases. We will explore the molecular mechanisms of action, present validated experimental workflows and protocols, and offer insights into the future trajectory of this promising class of compounds.

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. Its structure is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in DNA.[2][6] The unique properties of this scaffold are central to its success in drug design:

-

Hydrogen Bonding: The two nitrogen atoms provide sites for hydrogen bonding, which is critical for high-affinity interactions with biological receptors like enzymes and proteins.[7][8]

-

Aromaticity and Stability: The aromatic nature of the ring confers high chemical stability.[2]

-

Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, a property leveraged in the mechanism of certain metalloenzyme inhibitors.[7]

-

Synthetic Tractability: The imidazole ring can be readily synthesized and functionalized, allowing chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties.[2][9]

These features have enabled the development of imidazole-containing drugs across a wide spectrum of therapeutic applications, from the antifungal agent ketoconazole to the anticancer drug dacarbazine.[10][11]

Core Therapeutic Areas and Mechanistic Insights

The structural versatility of the imidazole scaffold has been exploited to target a multitude of diseases. Below, we delve into the most prominent areas of research and application.

Oncology: Multi-Targeted Anticancer Strategies

Imidazole derivatives have emerged as potent anticancer agents that can modulate various oncogenic pathways.[3][12] Their mechanisms are diverse, often involving the inhibition of critical cellular processes required for tumor growth and survival.

Key Anticancer Mechanisms:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key drivers of angiogenesis and cell proliferation.[10]

-

Tubulin Polymerization Inhibition: Several imidazole compounds interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[3][12] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9]

-

Topoisomerase Inhibition: Certain benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[13] Inhibition of this enzyme leads to DNA damage and cell death.

-

p53-MDM2 Interaction: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some imidazole derivatives have been developed to inhibit the interaction between p53 and its negative regulator, MDM2, thereby reactivating p53's tumor-suppressive functions.[3][12]

Workflow: Anticancer Imidazole Compound Screening

The following diagram outlines a typical workflow for the discovery and initial validation of novel anticancer imidazole compounds. This process ensures a systematic progression from chemical synthesis to biological evaluation.

References

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]

- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Practical Guide to the Purification of 1H-Imidazole-1-propanenitrile, 2-phenyl- by Silica Gel Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS: 23996-12-5), a heterocyclic compound of interest in synthetic and medicinal chemistry. The synthesis of such imidazole derivatives often yields crude mixtures containing unreacted starting materials, such as 2-phenyl-1H-imidazole and acrylonitrile, alongside various by-products.[1] Achieving high purity is paramount for subsequent applications and accurate characterization. This guide details a robust methodology using silica gel flash column chromatography, focusing on the scientific principles behind each step to ensure reproducible, high-yield purification. We address common challenges, such as peak tailing, and provide a systematic approach to method development, execution, and troubleshooting.

Introduction: The Purification Challenge

1H-Imidazole-1-propanenitrile, 2-phenyl-, belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in drug discovery and materials science.[2] The inherent basicity of the imidazole ring, a key feature of its chemical reactivity, also presents a specific challenge during purification on standard silica gel.[3] The acidic nature of silica can lead to strong, undesirable interactions with the basic analyte, resulting in poor separation, asymmetric peak shapes (tailing), and potentially lower yields.[4]

This protocol is designed to navigate these challenges by explaining the causal relationships between molecular properties, stationary phase selection, and mobile phase composition. By understanding these fundamentals, researchers can adapt and optimize this method for analogous compounds.

Foundational Principles: Physicochemical Properties and Chromatographic Behavior

Success in chromatography begins with understanding the target molecule. The structure of 1H-Imidazole-1-propanenitrile, 2-phenyl- imparts a moderate polarity, making it an ideal candidate for normal-phase chromatography.

-

The Imidazole Ring: The two nitrogen atoms make this moiety polar and act as a hydrogen bond acceptor. The lone pair on the sp²-hybridized nitrogen (N-3) confers basicity (pKa of the conjugate acid is ~7), which is the primary cause of interaction with acidic silica.[3]

-

The Phenyl Group: This aromatic ring adds a non-polar, hydrophobic character to the molecule.

-

The Propanenitrile Group: The nitrile (-C≡N) group is strongly polar and contributes to the molecule's overall retention on a polar stationary phase like silica gel.

These competing features must be balanced by the mobile phase to achieve effective separation from both less polar impurities (e.g., unreacted 2-phenyl-1H-imidazole) and more polar by-products.

Table 1: Physicochemical Properties of 1H-Imidazole-1-propanenitrile, 2-phenyl-

| Property | Value | Reference |

|---|---|---|

| CAS Number | 23996-12-5 | [5][6] |

| Molecular Formula | C₁₂H₁₁N₃ | [5][6] |

| Molar Mass | 197.24 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 99.5 - 101.5 °C | [5] |

| Solubility | Practically insoluble in water | [5] |

| Safety Profile | Harmful if swallowed, in contact with skin, or inhaled. Irritating to eyes and skin. |[5] |

Pre-Chromatography Workflow: Method Development via TLC

Before committing to a large-scale column, Thin-Layer Chromatography (TLC) must be used to empirically determine the optimal mobile phase (eluent). The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 , ensuring good separation from impurities.

Protocol: TLC Analysis

-

Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Ensure the solvent level is below the spot line.

-

Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Analysis: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

Table 2: Recommended TLC Solvent Systems for Screening

| System | Ratio (v/v) | Polarity | Comments |

|---|---|---|---|

| Hexane / Ethyl Acetate | 9:1 → 1:1 | Low to Medium | A standard starting point for many organic compounds. |

| Dichloromethane / Methanol | 99:1 → 95:5 | Medium to High | Effective for more polar compounds. |

| Modified System | Hexane / Ethyl Acetate + 0.5% Triethylamine | Low to Medium | Add triethylamine (TEA) if significant tailing is observed on the TLC plate.[4] |

Caption: Workflow for TLC-based mobile phase optimization.

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a standard glass column packed with silica gel (e.g., 230-400 mesh). For general laboratory-scale purification, a column diameter of 2-4 cm is appropriate for purifying 100 mg to 2 g of crude material.

Materials and Reagents

-

Crude 1H-Imidazole-1-propanenitrile, 2-phenyl-

-

Silica Gel (flash grade, 60 Å)

-

Selected eluent system (e.g., Hexane/Ethyl Acetate)

-

Triethylamine (TEA), if required

-

Sand (acid-washed)

-

Glass chromatography column with stopcock

-

Collection vessels (test tubes or flasks)

-

TLC plates and developing chamber

-

Rotary evaporator

Step-by-Step Methodology

1. Column Preparation (Slurry Packing)

-

Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[7]

-

Open the stopcock to drain the excess solvent until it reaches the top of the silica bed. Do not let the column run dry.

-

Add a protective layer of sand (approx. 1 cm) on top of the silica bed.

2. Sample Loading (Dry Loading Technique) The "dry loading" method is strongly recommended to achieve sharper bands and superior separation.[4]

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add 2-3 times the weight of the crude product in silica gel to this solution.

-

Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column, ensuring a flat, even layer.

3. Elution and Fraction Collection

-

Carefully add the initial mobile phase to the column.

-

Open the stopcock and begin collecting the eluent in fractions. Apply gentle positive pressure (flash chromatography) to maintain a steady flow rate.

-

Elute with the initial non-polar solvent system for several column volumes.

-

Gradually increase the polarity of the mobile phase according to your TLC development (gradient elution). For example, move from 10% ethyl acetate in hexane to 15%, then 20%, and so on. A slow, shallow gradient is often more effective than a steep one.

-

Collect fractions of a consistent volume (e.g., 10-20 mL).

4. Monitoring and Product Isolation

-

Systematically analyze the collected fractions using TLC to identify which ones contain the pure product.

-

Combine all fractions that show a single spot corresponding to the Rƒ of the pure product.

-

Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 1H-Imidazole-1-propanenitrile, 2-phenyl-.

Caption: Experimental workflow for the purification of the target compound.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Imidazole Derivative Purification

| Problem | Probable Cause(s) | Solution(s) | Reference |

|---|---|---|---|

| Significant Peak Tailing | Strong interaction between the basic imidazole and acidic silica gel. | Add a basic modifier (0.1-1% triethylamine or pyridine) to the mobile phase to neutralize acidic sites. Alternatively, use a different stationary phase like neutral or basic alumina. | [4] |

| Poor Separation / Co-elution | 1. Mobile phase is too polar. 2. Column was overloaded. 3. Gradient was too steep. | 1. Use a less polar solvent system. 2. Reduce the amount of crude material relative to the silica gel. 3. Employ a shallower, more gradual solvent gradient. | |

| Low Yield | 1. Irreversible adsorption of the product onto the silica gel. 2. Sample was not loaded correctly, leading to streaking. | 1. Pre-treat the silica gel and eluent with a basic modifier like triethylamine. 2. Ensure proper dry loading for a concentrated starting band. | [8] |

| Product Elutes Too Quickly (Rƒ ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |

| Product Does Not Elute (Rƒ ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol). | |

Conclusion

The purification of 1H-Imidazole-1-propanenitrile, 2-phenyl- by flash column chromatography is a highly effective method when approached systematically. By leveraging TLC for method development, employing a dry loading technique, and mitigating the basicity of the imidazole ring with a modified mobile phase, researchers can consistently achieve high purity and yield. The principles and troubleshooting steps outlined in this guide are broadly applicable to the purification of other imidazole-containing molecules, providing a solid foundation for separation challenges in synthetic chemistry.

References

- 1. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-phenyl-1H-imidazole-1-propiononitrile [chembk.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-phenyl-1H-imidazole-1-propanenitrile

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenyl-1H-imidazole-1-propanenitrile, a key intermediate in pharmaceutical synthesis. The method was developed based on the physicochemical properties of the analyte and principles of chromatographic separation. A C18 stationary phase is utilized with an isocratic mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for its intended purpose in research and quality control environments.

Introduction

2-phenyl-1H-imidazole-1-propanenitrile is a significant building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final product. Therefore, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of chemical compounds.[1][2] This application note provides a detailed, validated HPLC method suitable for the routine analysis of 2-phenyl-1H-imidazole-1-propanenitrile in a laboratory setting.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

Physicochemical Properties of 2-phenyl-1H-imidazole-1-propanenitrile:

| Property | Value | Source |

| Molecular Formula | C12H11N3 | [3][4] |

| Molecular Weight | 197.24 g/mol | [4][5] |

| Melting Point | 99.5-101.5 °C | [3][6] |

| logP | 1.14 | [6] |

| Water Solubility | Practically insoluble | [3] |

The LogP value of 1.14 indicates that 2-phenyl-1H-imidazole-1-propanenitrile is a moderately non-polar compound, making it an ideal candidate for reversed-phase chromatography.[2] A C18 column was selected as the stationary phase due to its strong hydrophobic retention capabilities. The mobile phase composition was optimized to achieve a suitable retention time and good peak shape. A mixture of acetonitrile and a phosphate buffer provides the necessary polarity to elute the analyte from the C18 column while maintaining a stable pH to ensure consistent ionization of the imidazole moiety. UV detection was chosen based on the presence of the phenyl and imidazole chromophores, which are expected to exhibit strong absorbance in the UV region.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Chemicals and Reagents:

-

2-phenyl-1H-imidazole-1-propanenitrile reference standard (purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 25 mM KH2PO4 buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Buffer Preparation (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 volume ratio. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-phenyl-1H-imidazole-1-propanenitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[9][10] The acceptance criteria are outlined in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a spiked sample to demonstrate that there is no interference from the matrix at the retention time of the analyte.

Linearity

The linearity of the method was assessed by analyzing five concentrations of the analyte ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed method resulted in a well-resolved, symmetrical peak for 2-phenyl-1H-imidazole-1-propanenitrile with a retention time of approximately 5.5 minutes. The validation results are summarized below.

Summary of Validation Results:

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Repeatability (RSD%) | < 1.0% |

| Intermediate Precision (RSD%) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

The results demonstrate that the method is linear, accurate, and precise over the specified concentration range.

Protocol Workflow

The following diagram illustrates the overall workflow for the analysis of 2-phenyl-1H-imidazole-1-propanenitrile using this HPLC method.

References

- 1. <621> CHROMATOGRAPHY [drugfuture.com]

- 2. chromtech.com [chromtech.com]

- 3. chembk.com [chembk.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2-Phenyl-1H-Imidazole-1-Propiononitrile Chemical Properties, Applications & Safety | Reliable Supplier in China [chemheterocycles.com]

- 6. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]

- 7. scribd.com [scribd.com]

- 8. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]

- 9. usp.org [usp.org]

- 10. agilent.com [agilent.com]

Application Note: Structural Elucidation of 1H-Imidazole-1-propanenitrile, 2-phenyl- via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Abstract

This technical guide provides a detailed analysis of the analytical methodologies for the structural characterization of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No: 23996-12-5).[1][2][3] Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[4] Unambiguous structural confirmation is therefore a critical step in their synthesis and application. This document outlines field-proven protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into expected spectral patterns and the causality behind experimental choices.

Introduction and Physicochemical Profile

1H-Imidazole-1-propanenitrile, 2-phenyl-, also known as 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, is a heterocyclic compound featuring a phenyl group at the 2-position of the imidazole ring and a propanenitrile substituent on the N1 nitrogen.[2][5] Its molecular formula is C₁₂H₁₁N₃ with a molecular weight of 197.24 g/mol .[1][3] The strategic combination of the aromatic phenyl ring, the biologically significant imidazole core, and the reactive nitrile group makes it a valuable intermediate in organic synthesis.[6]

A thorough understanding of its physicochemical properties is essential for designing appropriate analytical protocols, particularly for sample preparation.